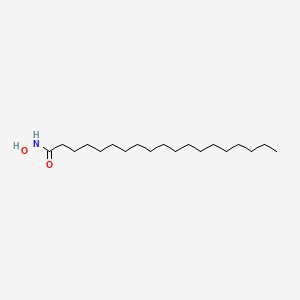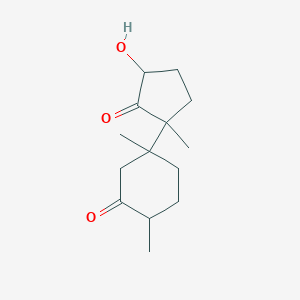![molecular formula C12H33O4PSi3 B14590258 Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate CAS No. 61357-01-5](/img/structure/B14590258.png)
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is a compound that features a combination of silyl and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate typically involves the reaction of ethyl(dimethyl)silyl chloride with bis[(trimethylsilyl)methyl] phosphate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol and phosphate derivatives.
Reduction: Reduction reactions can lead to the formation of silyl ethers and other reduced products.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are used for silylation reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silyl ethers, and various substituted silyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups and the formation of silyl ethers.
Biology: The compound can be used in the modification of biomolecules for analytical purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate involves the interaction of its silyl and phosphate groups with various molecular targets. The silyl groups can act as protecting groups for sensitive functional groups, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the reactivity and stability of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation reactions.
Bis(trimethylsilyl)acetamide (BSA): Another silylating agent.
Tetraethyl orthosilicate (TEOS): Used in the synthesis of silica-based materials.
Uniqueness
Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate is unique due to its combination of silyl and phosphate groups, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both silylation and phosphorylation are required.
Eigenschaften
CAS-Nummer |
61357-01-5 |
|---|---|
Molekularformel |
C12H33O4PSi3 |
Molekulargewicht |
356.62 g/mol |
IUPAC-Name |
[ethyl(dimethyl)silyl] bis(trimethylsilylmethyl) phosphate |
InChI |
InChI=1S/C12H33O4PSi3/c1-10-20(8,9)16-17(13,14-11-18(2,3)4)15-12-19(5,6)7/h10-12H2,1-9H3 |
InChI-Schlüssel |
MQXSSJHSRMEFHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](C)(C)OP(=O)(OC[Si](C)(C)C)OC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
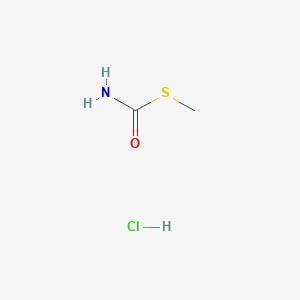
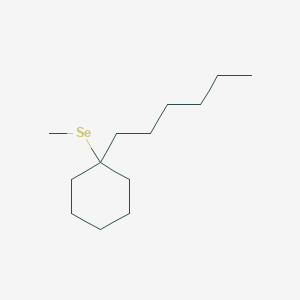
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
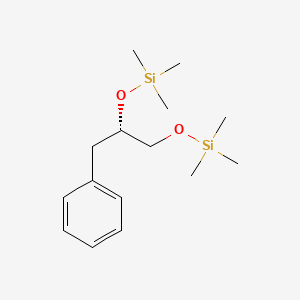
![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)

